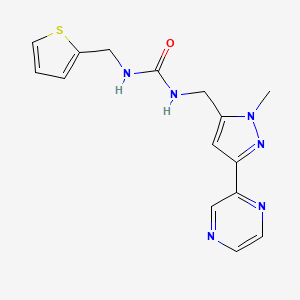

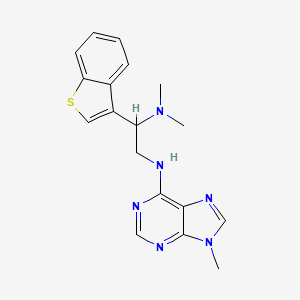

![molecular formula C20H21N3O3S B2488664 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1261000-11-6](/img/structure/B2488664.png)

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves the reaction of N-amino groups of related pyrimidinones with aromatic aldehydes or other precursors. For instance, novel derivatives based on the thienopyrimidine and pyrimidoindole ring systems have been synthesized, demonstrating analgesic and anti-inflammatory activities without ulcerogenic activity, indicating a methodological approach that could be applied to the synthesis of the compound (Romeo et al., 1998).

Molecular Structure Analysis

Molecular structure analysis of thieno[3,2-d]pyrimidine derivatives, including studies on crystal structure, reveals the importance of specific substituents for their biological activity. For example, modifications in the 6-position with different moieties have led to compounds with high binding affinity and potent in vitro antagonistic activity for human receptors, suggesting that detailed structural analysis is crucial for understanding and optimizing the activity of such compounds (Sasaki et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of thieno[3,2-d]pyrimidine derivatives includes their ability to undergo various reactions, such as condensation, cyclization, and substitution, to yield a wide array of compounds with diverse biological activities. The synthesis processes often involve reactions with isocyanides, barbituric acid, and other key reagents under specific conditions to achieve the desired structural features and biological properties (Teimouri & Bazhrang, 2006).

Physical Properties Analysis

The physical properties of thieno[3,2-d]pyrimidine derivatives can vary significantly depending on their specific structural features. These properties include solubility, which can influence their biological activity and bioavailability. Studies on a broad range of [2,3-d]pyrimidine-2,4(1H,3H)-diones have shown a significant variation in biopharmaceutical properties, including solubility and permeability, highlighting the importance of structural diversity in determining the physical characteristics of these compounds (Jatczak et al., 2014).

科学的研究の応用

Synthesis and Chemical Properties

Design and Synthesis of Analogues The compound is structurally related to a new family of LY333531 analogues. One study elaborates on synthesizing novel derivatives, including a process involving base-mediated cyclocondensation and conversion to pyrimidin-2,4(1H,3H)-dione congeners, highlighting its chemical versatility and potential for creating new chemical entities (Pierce, Cahill, & McCarthy, 2010).

Nucleoside Synthesis Another research effort focused on synthesizing novel nucleosides from thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. This work demonstrates the compound's utility in nucleoside synthesis, expanding its potential applications in medicinal chemistry (El‐Barbary, El‐Brollosy, Pedersen, & Nielsen, 1995).

Biological and Medicinal Applications

Protoporphyrinogen IX Oxidase Inhibition In herbicide research, a potent thieno[2,3-d]pyrimidine-2,4-dione-based inhibitor targeting Protoporphyrinogen IX oxidase was developed. The study outlines the synthesis of new compounds with high efficacy in weed control, demonstrating significant potential in agricultural applications (Wang et al., 2021).

Antimicrobial Properties Research into ethoxyphthalimide derivatized spiro[indole-3,5′-[1,3]thiazolo[4,5-c]isoxazol]-2(1H)-ones, which are structurally related to thieno[3,2-d]pyrimidines, has shown antimicrobial activity. This study contributes to the understanding of the compound's potential in developing new antimicrobial agents (Thadhaney, Sain, Pemawat, & Talesara, 2010).

作用機序

Mode of Action

The mode of action would depend on the specific targets that the compound interacts with. Generally, indole derivatives can exert their effects through various mechanisms, such as inhibiting or activating certain enzymes or receptors .

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it might affect. Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities associated with indole derivatives, the effects could potentially be quite diverse .

特性

IUPAC Name |

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-(2-methylpropyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N3O3S/c1-13(2)11-23-19(25)18-16(8-10-27-18)22(20(23)26)12-17(24)21-9-7-14-5-3-4-6-15(14)21/h3-6,8,10,13,18H,7,9,11-12H2,1-2H3/q+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWCWBYEHRKCQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2C(=[N+](C1=O)CC(=O)N3CCC4=CC=CC=C43)C=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N3O3S+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide](/img/structure/B2488583.png)

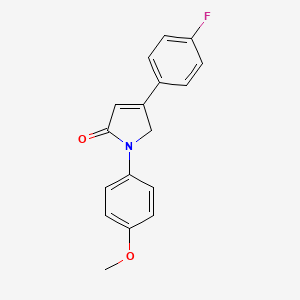

![3-(2-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2488584.png)

![4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2488585.png)

![N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide](/img/structure/B2488586.png)

![2,5-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2488588.png)

![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2488594.png)

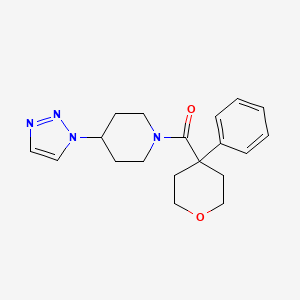

![Cyclohexyl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2488599.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2488602.png)

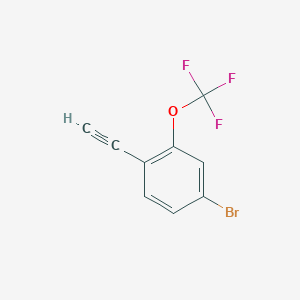

![N-methyl-1-[4-(3,3,3-trifluoropropoxy)phenyl]methanamine](/img/structure/B2488604.png)